1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers sourcing novel piperazine scaffolds often encounter unreliable supply chains for unlisted analogs. This compound, a synthetic imidazole-piperazine derivative, addresses that gap with assured availability for in-vitro studies. Its unvalidated pharmacophore is shared by bioactive classes, making it suitable for exploratory medicinal chemistry. - Structurally confirmed by InChI Key and SMILES, ensuring identity fidelity. - Supplied with a commitment to rapid global delivery from stock, eliminating custom synthesis delays. - Intended strictly for laboratory research; not for human or veterinary use.

Molecular Formula C17H23ClN4O2
Molecular Weight 350.85
CAS No. 1331188-11-4
Cat. No. B2626894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
CAS1331188-11-4
Molecular FormulaC17H23ClN4O2
Molecular Weight350.85
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl
InChIInChI=1S/C17H22N4O2.ClH/c1-3-23-15-6-4-14(5-7-15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H
InChIKeyVZPCVWMTYMUNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride (CAS 1331188-11-4) Baseline


A product-specific baseline for 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride could not be established from authorized sources. The compound, a piperazine derivative, lacks indexed records in primary research, patents, or authoritative databases like PubChem or ChEMBL under its specific structure, preventing any verified procurement context.

Selection Risk: Unverified Differentiation for 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride


The risk of generic substitution cannot be assessed. There is no target-specific evidence, such as binding affinity (Ki/IC50) or functional activity (EC50), available for this precise compound from non-excluded, authoritative sources. Its pharmacophore is shared by a broad class of imidazole-piperazines, but without quantitative data on this specific molecule, any substitution could introduce uncharacterized changes in potency, selectivity, or pharmacokinetics.

Null Evidence Guide: No Verifiable Differentiation Data for 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride


Null Result: No Comparator-Based Bioactivity Data Found

No quantitative, comparator-based evidence exists for this compound in permitted sources. A search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any Ki, IC50, EC50, or other functional data for this specific molecule. Core evidence admission rules cannot be satisfied [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Unsupported Application Scenarios for 1-(4-ethoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine Hydrochloride


No Evidence-Based Application Scenario Can Be Defined

Due to the complete absence of quantitative, comparator-based evidence in the mandatory source categories (Section 3), no credible research or industrial application scenario can be constructed. The compound's utility remains unvalidated [1].

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